molecular formula C13H14N2O2 B2474590 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one CAS No. 18630-98-3

3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2474590
CAS No.: 18630-98-3
M. Wt: 230.267
InChI Key: ZNPFINJPPZRGJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound that features both a morpholine ring and an isoquinoline moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the morpholine ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Scientific Research Applications

3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one typically involves the reaction of isoquinoline derivatives with morpholine under specific conditions. One common method includes the use of a brominated isoquinoline precursor, which undergoes nucleophilic substitution with morpholine. The reaction is usually carried out in a polar solvent such as dichloromethane or acetone, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of eco-friendly solvents and reagents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Uniqueness: 3-(Morpholin-4-yl)-1,2-dihydroisoquinolin-1-one stands out due to its unique combination of the morpholine and isoquinoline moieties. This dual functionality allows for diverse chemical reactivity and potential therapeutic applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

3-morpholin-4-yl-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13-11-4-2-1-3-10(11)9-12(14-13)15-5-7-17-8-6-15/h1-4,9H,5-8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPFINJPPZRGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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